N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide
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Overview
Description
N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is a compound that belongs to the class of nicotinamide derivatives It features a triazole ring, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a metal-free process under continuous-flow conditions.
Coupling with Nicotinamide: The triazole derivative is then coupled with nicotinamide under microwave irradiation.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the continuous-flow synthesis process. This method is advantageous due to its high yield, selectivity, and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the triazole ring or the nicotinamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield various reduced forms of the triazole ring .
Scientific Research Applications
N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the triazole ring.
Materials Science: The compound is used in the development of coordination frameworks and electroactive materials.
Biological Research: It is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Redox Activity: The triazole ring can participate in redox reactions, influencing cellular oxidative states.
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound also features a triazole ring and is synthesized using a similar continuous-flow process.
Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine: Known for its redox activity and used in coordination frameworks.
Uniqueness
N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is unique due to its combination of a nicotinamide moiety and a triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methylphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-11-4-2-3-5-13(11)19-15(21)12-6-7-14(17-8-12)20-10-16-9-18-20/h2-10H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLRXDLXEAUGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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